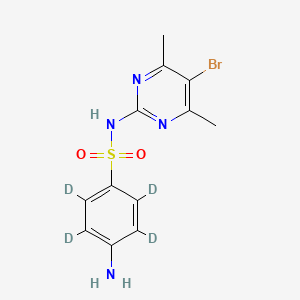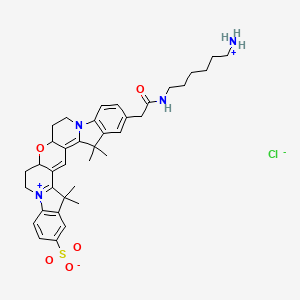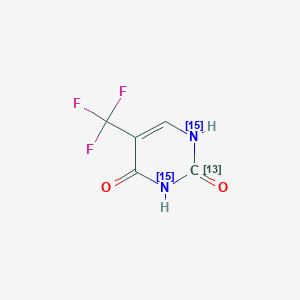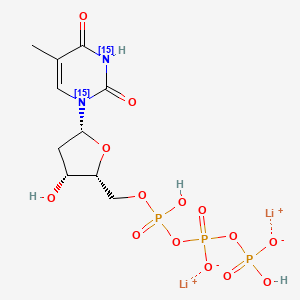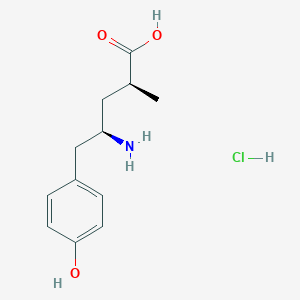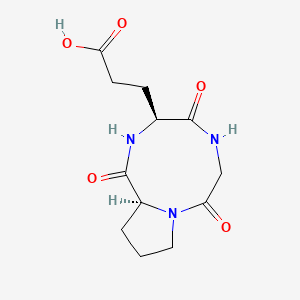
Cyclopetide 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopetide 2 is a moderately active antimicrobial peptide known for its effectiveness against Bacillus subtilis, with a minimum inhibitory concentration of 50 micrograms per milliliter . This compound belongs to the class of cyclic peptides, which are characterized by their closed-loop structure, providing them with unique stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclic peptides, including Cyclopetide 2, often involves complex macrocyclization techniques. One notable method is the “CyClick” strategy, which is highly chemoselective for the N-terminus of the peptide with a C-terminal aldehyde. This method facilitates the formation of a stable 4-imidazolidinone-cyclic peptide with high diastereoselectivity (>99%) under mild reaction conditions . Another common approach is lactamization, which can be performed in solution-phase following solid-phase peptide synthesis or on-resin cyclization .
Industrial Production Methods
Industrial production of cyclic peptides typically involves solid-phase peptide synthesis (SPPS) followed by cyclization. The use of automated peptide synthesizers and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclopetide 2, like other cyclic peptides, can undergo various chemical reactions, including:
Oxidation: Involving the formation of disulfide bridges between cysteine residues.
Reduction: Breaking disulfide bonds to yield linear peptides.
Substitution: Introducing different functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide for disulfide bond formation.
Reducing agents: Like dithiothreitol (DTT) for breaking disulfide bonds.
Substitution reagents: Including various alkylating agents for functional group modifications.
Major Products Formed
The major products formed from these reactions include modified cyclic peptides with altered biological activities and stability profiles .
Scientific Research Applications
Cyclopetide 2 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide cyclization and stability.
Biology: Investigated for its antimicrobial properties and potential as a natural pesticide.
Medicine: Explored for its potential as a therapeutic agent due to its stability and specificity.
Mechanism of Action
Cyclopetide 2 exerts its effects through various mechanisms, including:
Induction of apoptosis: Triggering programmed cell death in target cells.
Inhibition of protein-protein interactions: Disrupting essential cellular processes.
Membrane permeability: Facilitating the entry of the peptide into cells.
Comparison with Similar Compounds
Cyclopetide 2 can be compared with other cyclic peptides such as:
Caspofungin: An antifungal cyclic peptide with a similar structure but different target specificity.
Kahalalide F: Known for its anticancer properties and different mechanism of action.
List of Similar Compounds
- Caspofungin
- Kahalalide F
- Istodax
- Kalata B1
Properties
Molecular Formula |
C12H17N3O5 |
|---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
3-[(3S,11aS)-1,4,7-trioxo-2,3,5,6,9,10,11,11a-octahydropyrrolo[1,2-a][1,4,7]triazonin-3-yl]propanoic acid |
InChI |
InChI=1S/C12H17N3O5/c16-9-6-13-11(19)7(3-4-10(17)18)14-12(20)8-2-1-5-15(8)9/h7-8H,1-6H2,(H,13,19)(H,14,20)(H,17,18)/t7-,8-/m0/s1 |
InChI Key |
VGNAMNNHMPYOHS-YUMQZZPRSA-N |
Isomeric SMILES |
C1C[C@H]2C(=O)N[C@H](C(=O)NCC(=O)N2C1)CCC(=O)O |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)NCC(=O)N2C1)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


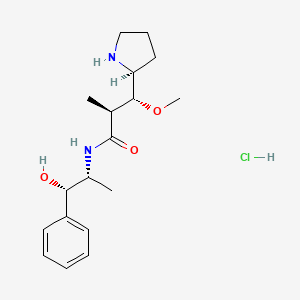
![[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] N-(4-aminocyclohexyl)carbamate](/img/structure/B12387286.png)
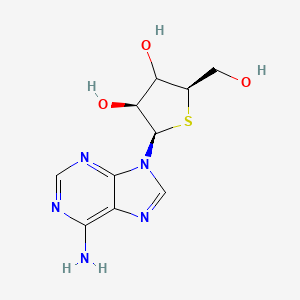
![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-piperidin-1-ylphosphinic acid](/img/structure/B12387303.png)
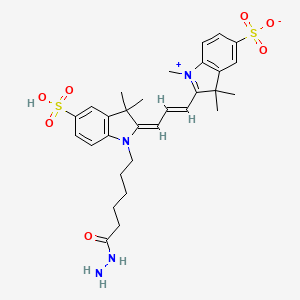
![Pyrazino[2,3-g]quinoxaline-5,10-dione](/img/structure/B12387317.png)
![5H-Pyrido[4,3-b]carbazole-5,11(6H)-dione](/img/structure/B12387326.png)
